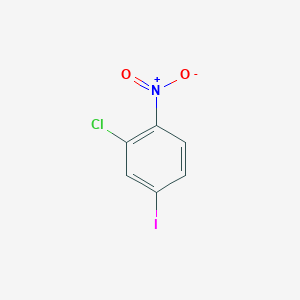

2-Chloro-4-iodo-1-nitrobenzene

Description

Significance of Halonitrobenzenes as Synthetic Intermediates

Halonitrobenzenes are a class of aromatic compounds that have long been recognized for their pivotal role as synthetic intermediates. nih.gov The presence of both a halogen and a nitro group on the benzene (B151609) ring creates a molecule with a rich and varied reactivity. The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with simple halobenzenes. thermofisher.comlibretexts.org This activation is most pronounced when the nitro group is positioned ortho or para to the halogen, as this allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex. pharmaffiliates.comwikipedia.org

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group through reduction. geeksforgeeks.orgrsc.org This conversion opens up a vast array of subsequent chemical modifications, including diazotization followed by Sandmeyer or related reactions, and amide bond formation. The halogen atom, a good leaving group in nucleophilic substitution reactions, also participates in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings, which are fundamental for the construction of C-C and C-heteroatom bonds. smolecule.comnumberanalytics.com Consequently, halonitrobenzenes are foundational materials in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. nih.govsmolecule.com The ability to selectively manipulate each functional group makes them invaluable tools for the construction of highly complex molecular architectures.

Overview of the Unique Reactivity Profile of 2-Chloro-4-iodo-1-nitrobenzene

This compound possesses a unique reactivity profile stemming from the specific arrangement of its three functional groups on the benzene ring. The strong electron-withdrawing nature of the nitro group at position 1 significantly influences the reactivity of the entire molecule. thermofisher.comlibretexts.org It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). numberanalytics.com

The two halogen atoms, chlorine at position 2 and iodine at position 4, are both ortho and para, respectively, to the activating nitro group. This positioning makes both halogen sites susceptible to nucleophilic attack. However, the carbon-iodine bond is weaker than the carbon-chlorine bond, and iodine is generally a better leaving group in SNAr reactions where bond-breaking is part of the rate-determining step. This differential reactivity allows for the selective substitution of the iodine atom over the chlorine atom under carefully controlled conditions.

Furthermore, the iodine atom is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions, offering another avenue for selective functionalization. The chlorine atom, being less reactive in such couplings, can be retained for subsequent transformations. Additionally, the nitro group can be selectively reduced to an amine, providing a handle for further diversification of the molecular scaffold. geeksforgeeks.org This multifaceted reactivity makes this compound a highly versatile platform for the strategic and regioselective introduction of various substituents, enabling the efficient synthesis of complex target molecules.

Historical Context of Related Aromatic Building Blocks

The utility of this compound as a synthetic building block is best understood within the historical evolution of aromatic chemistry. The late 19th and early 20th centuries saw a series of groundbreaking discoveries that laid the foundation for modern organic synthesis. The Friedel-Crafts reaction, discovered in 1877 by Charles Friedel and James Crafts, provided a powerful method for the alkylation and acylation of aromatic rings, demonstrating the possibility of forming new carbon-carbon bonds on a benzene core. numberanalytics.comnumberanalytics.comnih.gov

Shortly thereafter, in 1884, Traugott Sandmeyer discovered a method to convert aryl diazonium salts, derived from anilines, into aryl halides using copper salts as catalysts. geeksforgeeks.orgbyjus.comlscollege.ac.in The Sandmeyer reaction proved to be a versatile tool for introducing a range of functional groups onto an aromatic ring that were not easily accessible through direct substitution. byjus.com This was a pivotal development for the synthesis of substituted halobenzenes.

The early 20th century witnessed further advancements with the Ullmann reaction, first reported by Fritz Ullmann in 1901, which utilized copper to couple aryl halides, forming biaryl compounds. wikipedia.orgnumberanalytics.comnumberanalytics.commagtech.com.cn This reaction was later extended to the formation of aryl ethers and amines in what is known as the Ullmann condensation. wikipedia.org These reactions were crucial for the synthesis of more complex aromatic structures. Another notable discovery was the Zincke reaction, reported by Theodor Zincke, which involved the ring-opening of pyridinium (B92312) salts and has since found applications in the synthesis of various functionalized molecules. wikipedia.orgdbpedia.orgwikipedia.orgnih.govresearchgate.net

These seminal reactions, and others like them, established a toolbox for chemists to manipulate aromatic systems with increasing precision. The development of polysubstituted aromatic compounds, such as the halonitrobenzenes, was a direct consequence of this expanding synthetic repertoire. These building blocks, including this compound, became essential for the construction of a wide array of complex organic molecules, driving progress in fields from medicinal chemistry to materials science.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89284-60-6 | pharmaffiliates.com |

| Molecular Formula | C₆H₃ClINO₂ | pharmaffiliates.comachemblock.com |

| Molecular Weight | 283.40 g/mol | pharmaffiliates.com |

| Appearance | Cream to brown powder | thermofisher.com |

| Melting Point | 96.0-102.0 °C | thermofisher.com |

Spectroscopic Data of a Related Compound: 1-Iodo-4-nitrobenzene (B147127)

| Spectroscopy Type | Peak Information | Source(s) |

| ¹H NMR (399.65 MHz, CDCl₃) | δ 7.946, 7.921 ppm | chemicalbook.com |

| ¹³C NMR | No data available | |

| IR Spectrum | Data available at NIST WebBook | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZDMPIWHWAUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Chloro 4 Iodo 1 Nitrobenzene

Classical Synthetic Approaches

Two main retrosynthetic pathways dominate the preparation of 2-chloro-4-iodo-1-nitrobenzene: the diazotization-iodination of a pre-functionalized aniline (B41778) and the sequential halogenation and nitration of a simpler aromatic precursor.

Diazotization-Iodination Protocols from Substituted Anilines

The formation of the diazonium salt from 2-chloro-4-nitroaniline (B86195) is a critical step that requires carefully controlled conditions to maximize yield and minimize side reactions. The process typically involves treating the aniline with a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.comresearchgate.net

Key parameters for optimization include:

Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is often unstable at higher temperatures. Therefore, the reaction is typically carried out at low temperatures, generally between 0 and 10°C, using an ice bath to dissipate heat. researchgate.netstackexchange.commnstate.edu Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt, which can lead to the formation of undesired phenol (B47542) byproducts. stackexchange.commnstate.edursc.org

Acid Concentration: A sufficient concentration of strong acid is necessary to protonate the nitrous acid formed in situ and to maintain the stability of the diazonium salt. rsc.org

Reagent Addition: The slow, portion-wise addition of sodium nitrite solution to the acidic solution of the aniline helps to control the reaction rate and temperature. mnstate.edu

Recent advancements have explored the use of polymer-supported nitrite reagents in combination with milder acidic conditions, such as p-toluenesulfonic acid (p-TsOH), to generate more thermally stable diazonium salts, which can be beneficial for complex syntheses. rsc.orgrsc.org

Table 1: Optimization of Diazotization Conditions for Aryl Amines

| Entry | Acid | Nitrosating Agent | Temperature (°C) | Key Observation | Reference |

|---|---|---|---|---|---|

| 1 | Concentrated HCl | NaNO₂ | 0-5 | Standard conditions for diazotization. researchgate.net | researchgate.net |

| 2 | Concentrated H₂SO₄ | NaNO₂ | < 10 | Used for substrates where chloride might interfere. stackexchange.com | stackexchange.com |

| 3 | p-TsOH | Polymer-supported nitrite | 10-15 | Milder conditions, formation of stable tosylate diazonium salts. rsc.org | rsc.org |

| 4 | Nano-silica periodic acid | NaNO₂ | Room Temperature | Solvent-free conditions, stable diazonium salt formation. |

Once the diazonium salt is formed, it is reacted with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI), to introduce the iodine atom onto the aromatic ring. researchgate.netaskfilo.com The efficiency of this step is influenced by several factors.

The reaction with potassium iodide is typically vigorous, with the evolution of nitrogen gas driving the reaction forward. stackexchange.com While often not requiring a catalyst, the acidic pH from the diazotization step aids in the substitution. In some cases, the reaction mixture is gently heated after the initial addition to ensure complete decomposition of the diazonium salt and maximize the yield of the iodo-compound. researchgate.net

A study on the synthesis of 4-chloro-1-iodo-2-nitrobenzene, a structural isomer of the target compound, reported dissolving 2-chloro-4-nitroaniline in concentrated HCl, cooling to 0-5°C, and then adding NaNO₂. Subsequently, a solution of KI was added, and the mixture was stirred, eventually being heated to drive the reaction to completion. researchgate.net Yields for such Sandmeyer-type iodinations can be quite high, with some patents reporting yields greater than 85% for similar transformations.

Table 2: Research Findings on Iodination of Diazonium Salts

| Starting Material | Iodinating Agent | Conditions | Yield | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-nitroaniline | KI | 0-5°C then heating | Not specified | This compound (implied) | researchgate.net |

| 4-Nitroaniline | NaI | 10-15°C to RT | 95% | 4-Iodonitrobenzene | rsc.orgrsc.org |

| 2-Nitroaniline | KI | Room Temperature | 90% | o-Iodonitrobenzene | |

| 4-chloroaniline | KI | Room Temperature | 85% | p-Chloroiodobenzene |

Optimization of Diazonium Salt Formation

Sequential Halogenation and Nitration of Aromatic Systems

An alternative synthetic strategy involves the stepwise introduction of the halogen and nitro substituents onto a simpler aromatic starting material, such as chlorobenzene (B131634) or iodobenzene. The success of this approach hinges on the directing effects of the substituents and the ability to control the regioselectivity of each electrophilic aromatic substitution step.

The order of substituent introduction is critical. Halogens (Cl and I) are ortho-, para-directing groups, while the nitro group (-NO₂) is a meta-directing and strongly deactivating group.

One possible route could start with the nitration of chlorobenzene. This reaction, typically using a mixture of nitric acid and sulfuric acid, yields a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene. Subsequent iodination of the separated 4-nitrochlorobenzene isomer would be challenging due to the deactivating nature of both the chloro and nitro groups.

A more plausible route might involve the initial iodination of chlorobenzene, followed by nitration. The directing effects of both halogens would favor the introduction of the nitro group at positions ortho or para to them. However, achieving the specific this compound isomer would require careful control of reaction conditions to favor nitration at the position ortho to the chlorine and para to the iodine. The use of shape-selective catalysts like zeolites has been explored to control regioselectivity in nitration and halogenation reactions, potentially offering a pathway to the desired isomer. researchgate.net

A major challenge in sequential electrophilic substitution is preventing polysubstitution and controlling the regiochemistry. Once one substituent is on the ring, it influences the position of the next incoming group. When multiple directing groups are present, their combined effects can lead to a mixture of isomers that are difficult to separate.

For instance, in the nitration of a dihalogenated benzene (B151609), the reaction conditions must be carefully managed to prevent the introduction of more than one nitro group. Furthermore, the strong deactivating effect of the nitro group makes subsequent electrophilic substitutions on the ring significantly more difficult. The steric hindrance from existing bulky substituents, like iodine, can also influence the position of the incoming electrophile. The synthesis of polysubstituted nitroarenes often requires specific reaction conditions and catalysts to achieve the desired regioselectivity and avoid the formation of complex product mixtures. rsc.org

Regioselective Control in Electrophilic Aromatic Substitution for Halogenation and Nitration

Modern Catalytic Synthetic Pathways

Recent advancements in catalysis have provided novel routes for the synthesis of aryl halides, moving beyond classical methods to more sophisticated and selective pathways. princeton.eduacs.org These modern strategies often involve the catalytic activation of common functional groups, enabling the direct introduction of halogens onto the aromatic ring. princeton.edu

Decarboxylative halogenation, or halodecarboxylation, is a powerful transformation that converts carboxylic acids into organic halides by cleaving the C-C bond between the molecule's skeleton and the carboxyl group. nih.govacs.org This approach is highly valuable as it uses abundant carboxylic acids as precursors to valuable aryl halide motifs. princeton.eduukri.org While traditional methods like the Hunsdiecker reaction often required stoichiometric silver salts and harsh conditions, modern catalytic variants have significantly improved the scope and practicality of this transformation. acs.orgacs.org

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 2-chloro-4-nitrobenzoic acid, via metal-mediated decarboxylative iodination. Copper-catalyzed systems are particularly effective for the iododecarboxylation of ortho-nitrobenzoic acids. researchgate.netresearchgate.net Research by Cai and co-workers demonstrated that a simple combination of a copper(I) source, such as CuI, and oxygen is sufficient to promote the iododecarboxylation of ortho-nitrobenzoic acids in respectable yields. researchgate.net In this process, CuI can act as both the catalyst and the halogen source. researchgate.net

Further developments have shown that bimetallic systems, such as those involving Ag/Cu, can also facilitate these transformations, often with sodium halides (NaX) serving as the halogen source under aerobic conditions. researchgate.net These methods have proven effective for benzoic acids bearing ortho-substituents like nitro, chloro, and methoxyl groups. researchgate.net However, for electron-rich benzoic acids, a Pd/Cu bimetallic system may be required to achieve efficient iodination. researchgate.net

Table 1: Exemplary Conditions for Metal-Mediated Decarboxylative Iodination

| Precursor | Catalytic System | Iodine Source | Solvent | Conditions | Product | Yield | Reference |

| ortho-Nitrobenzoic Acids | CuI | CuI | N/A | Oxygen atmosphere | ortho-Iodonitrobenzenes | Moderate | researchgate.net |

| (Hetero)aryl Carboxylic Acids | Ag/Cu | NaI | N/A | Aerobic | (Hetero)aryl Iodides | Moderate to Good | researchgate.net |

| Electron-Rich Benzoic Acids | Pd/Cu | CuI | N/A | Oxygen atmosphere | Aryl Iodides | N/A | researchgate.net |

The mechanism of decarboxylative halogenation can vary significantly depending on the substrate and reaction conditions. acs.orggre.ac.uk The classical Hunsdiecker reaction is widely believed to proceed through a radical pathway. nih.govacs.org This often involves the formation of a silver carboxylate salt, which reacts with a halogen to form an unstable acyl hypohalite intermediate. nih.gov This intermediate then undergoes homolytic cleavage to generate an acyloxy radical, which subsequently loses CO2 to form an aryl radical. acs.org This aryl radical then abstracts a halogen atom to yield the final aryl halide product. acs.org

However, recent studies on modern catalytic systems suggest alternative, non-radical pathways. For instance, a transition-metal-free decarboxylative iodination using I2 was proposed to proceed via an ionic mechanism rather than a radical one. acs.org In the context of copper-catalyzed systems, a unified mechanism involving a ligand-to-metal charge transfer (LMCT) has been proposed. princeton.eduorganic-chemistry.org This process generates an aryl radical intermediate from the copper carboxylate complex. princeton.eduorganic-chemistry.org This aryl radical can then undergo divergent functionalization pathways; for iodination, this typically involves a halogen atom transfer from an iodine source to furnish the iodoarene. princeton.eduorganic-chemistry.org The presence of an ortho-nitro group, as in the precursor to this compound, can play a crucial role in facilitating these transformations. researchgate.netresearchgate.net

Cross-coupling reactions are a cornerstone of modern organic synthesis, primarily for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While often used to couple an aryl halide with a nucleophile, these strategies can also be adapted for the introduction of halogens. An "aromatic Finkelstein reaction," for example, utilizes a Cu(I) catalyst to convert aryl chlorides or bromides into the corresponding aryl iodides. researchgate.net This type of halogen exchange represents a powerful cross-coupling strategy for introducing iodine.

Furthermore, selective cross-coupling on polyhalogenated aromatics provides an indirect but strategic route for preparing specific haloarenes. For instance, a di-halogenated substrate like 1,4-dibromo-2-nitrobenzene (B110544) can undergo a regioselective Suzuki coupling. tandfonline.com The oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient C1 position (ortho to the nitro group), allowing for a selective C-C bond formation while leaving the halogen at the C4 position untouched. tandfonline.com A similar strategy could be envisioned for a precursor like 1,4-dichloro-2-nitrobenzene (B41259) or 1-bromo-4-chloro-2-nitrobenzene, where selective coupling at one position would yield a product retaining a halogen at the other, effectively controlling the final substitution pattern.

Decarboxylative Halogenation Utilizing Carboxylic Acid Precursors

Metal-Mediated Decarboxylative Iodination (e.g., Ag/Cu systems)

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and selectivity of any synthetic transformation. In the context of synthesizing this compound, key parameters include the choice of catalyst, ligands, solvent, base, and temperature.

The choice of the catalytic system—both the metal and its associated ligands—is paramount in directing the outcome of modern synthetic reactions. princeton.eduacs.org In decarboxylative halogenations, copper and palladium catalysts are frequently employed. researchgate.net A unified strategy developed by MacMillan and coworkers demonstrated that a single copper-based photocatalytic system could access bromo-, iodo-, chloro-, and fluoroarenes from the same carboxylic acid precursors by simply changing the halogenating agent and additives. princeton.eduorganic-chemistry.org This highlights the central role of the catalytic system in controlling reactivity. princeton.edu

Ligands are crucial for stabilizing the metal center, modulating its reactivity, and preventing catalyst deactivation. acs.orgccspublishing.org.cn In palladium-catalyzed cross-coupling reactions, ligands like Xantphos have been shown to enable transformations such as decarbonylative iodination. d-nb.info The choice between monodentate, bidentate, and tridentate ligands can significantly influence reaction efficiency and selectivity. acs.org For example, the strong coordination of triphenylphosphine (B44618) (PPh3) to Pd(0) surfaces can prevent dehalogenation during the selective hydrogenation of other functional groups on halogenated nitroaromatics. ccspublishing.org.cn The design and selection of appropriate ligands are therefore essential for optimizing the synthesis of complex molecules like this compound, ensuring high yields and minimizing side reactions. acs.orgccspublishing.org.cn

Table 2: Impact of Catalyst/Ligand Systems on Halogenation & Related Couplings

| Reaction Type | Catalytic System | Ligand | Key Outcome | Reference |

| Decarboxylative Halogenation | Cu-photocatalyst | Phenanthroline-based | Divergent synthesis of aryl halides (I, Br, Cl, F) | princeton.eduorganic-chemistry.org |

| Decarbonylative Iodination | Palladium | Xantphos | Efficient conversion of carboxylic acids to aryl iodides | d-nb.info |

| Aromatic Finkelstein Reaction | Cu(I) | N,N′-dimethyl-cyclohexane-1,2-diamine | Interconversion of aryl halides (e.g., Ar-Br to Ar-I) | researchgate.net |

| Selective Hydrogenation | Pd/C | Triphenylphosphine (PPh3) | Prevents dehalogenation of halogenated nitroaromatics | ccspublishing.org.cn |

| Suzuki Cross-Coupling | Pd(PPh3)4 | Triphenylphosphine (PPh3) | Efficient coupling of chloro-nitrobenzenes | researchgate.net |

Solvent Selection and Temperature Regulation Effects

The selection of an appropriate solvent system and the precise regulation of temperature are critical parameters in the synthesis of this compound, significantly influencing reaction rate, yield, and purity. The synthesis often proceeds via a Sandmeyer reaction, starting from a corresponding aniline. In this multi-step process, the choice of solvent and temperature for both the diazotization and the subsequent nucleophilic substitution is paramount.

For the initial diazotization of the precursor amine (e.g., 2-chloro-4-iodoaniline), the reaction is typically conducted in an aqueous acidic medium, such as concentrated hydrochloric acid researchgate.net. The primary function of the solvent is to dissolve the amine salt and the diazotizing agent, typically sodium nitrite. Temperature control during this stage is crucial. The reaction is maintained at low temperatures, generally between 0°C and 5°C (273-278 K), by using an ice bath researchgate.net. This low temperature is necessary to ensure the stability of the resulting diazonium salt, which is prone to decomposition and undesired side reactions, such as the formation of phenolic impurities, at higher temperatures mnstate.edu.

In the subsequent substitution step, where the diazonium group is replaced by iodine (iododediazoniation), the solvent and temperature conditions can vary. While the reaction can proceed in the same aqueous mixture upon addition of an iodide source like potassium iodide (KI), the temperature is often allowed to rise to room temperature and then gently heated researchgate.net. This increase in temperature facilitates the decomposition of the diazonium-iodide complex and the liberation of nitrogen gas, driving the formation of the final aryl iodide product mnstate.edu. In other related syntheses of halogenated aromatics, organic solvents may be employed. For instance, solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are used in various substitution and coupling reactions involving aryl halides researchgate.netgoogle.com. The choice of solvent can affect the solubility of reagents and intermediates, thereby influencing reaction efficiency.

The table below summarizes the effects of solvent and temperature on key stages relevant to the synthesis of this compound, based on analogous and direct synthetic procedures.

| Reaction Stage | Solvent System | Temperature (°C) | Effect on Reaction |

|---|---|---|---|

| Diazotization | Aqueous Acid (e.g., HCl) | 0–5 | Stabilizes the diazonium salt intermediate, minimizing decomposition and formation of phenolic byproducts. researchgate.netmnstate.edu |

| Iododediazoniation (Sandmeyer) | Aqueous Acid (e.g., HCl) | Room Temp. to ~60 | Promotes the substitution of the diazonium group with iodide and facilitates the expulsion of N₂ gas to drive the reaction to completion. researchgate.netnih.gov |

| Related Halogen Exchange/Substitution | N,N-Dimethylformamide (DMF) | 35–160 | Serves as a polar aprotic solvent that can facilitate nucleophilic substitution reactions at elevated temperatures. google.comgoogle.com |

| Related Halogen Exchange/Substitution | Acetonitrile | 20–25 | Used as a solvent in copper-catalyzed reactions for synthesizing aryl halides at room temperature. nih.gov |

Isolation and Purification Techniques for Maximized Yield

Following the synthesis of this compound, a systematic approach to isolation and purification is essential to remove byproducts, unreacted starting materials, and impurities, thereby maximizing the final yield of the high-purity compound. The process typically involves initial workup followed by one or more purification techniques.

The initial isolation begins with quenching the reaction mixture, often by cooling it in an ice bath, which induces the precipitation of the crude product researchgate.net. The resulting solid can be collected by filtration and washed with distilled water to remove inorganic salts and water-soluble impurities. Alternatively, if the product does not precipitate cleanly, an extraction-based workup is employed. The aqueous reaction mixture is extracted with a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl ether google.com. The combined organic layers are then washed with water, and in some cases with a basic solution (e.g., sodium hydroxide) to remove acidic impurities like phenols, followed by a final brine wash before being dried over an anhydrous agent like sodium sulfate. The crude product is then obtained by evaporating the solvent under reduced pressure .

To achieve high purity, the crude this compound is subjected to further purification. Recrystallization is a common and effective method. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures. For the closely related isomer, 4-chloro-1-iodo-2-nitrobenzene, a mixture of dichloromethane and methanol (B129727) has proven effective for yielding high-quality crystals researchgate.net. Ethanol is another solvent used for the recrystallization of similar nitroaromatic compounds google.com.

For separating complex mixtures or achieving very high purity, chromatographic techniques are employed. Flash column chromatography is a standard method, using a silica (B1680970) gel stationary phase and an eluent system tailored to the polarity of the compound. Eluent systems for similar aromatic compounds include hexane (B92381) or mixtures of ethyl acetate (B1210297) and hexanes nih.gov. Furthermore, High-Performance Liquid Chromatography (HPLC) can be used for both analytical assessment of purity and for preparative separation to isolate the pure compound from minor impurities. A reverse-phase HPLC method using a mobile phase of acetonitrile and water is suitable for this purpose sielc.com.

The table below outlines common isolation and purification steps for maximizing the yield and purity of this compound.

| Technique | Solvents/Reagents | Purpose |

|---|---|---|

| Precipitation & Filtration | Ice, Distilled Water | Initial isolation of the crude solid product from the aqueous reaction mixture and removal of inorganic salts. researchgate.net |

| Liquid-Liquid Extraction | Dichloromethane, Ethyl Ether | To transfer the desired product from the aqueous phase to an organic phase for isolation. google.com |

| Recrystallization | Dichloromethane/Methanol, Ethanol | To purify the solid crude product by removing soluble and insoluble impurities, yielding crystalline material. researchgate.netgoogle.com |

| Flash Column Chromatography | Silica Gel, Hexanes/Ethyl Acetate | Separation of the target compound from impurities with different polarities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Acetonitrile, Water | Analytical purity assessment and high-resolution preparative separation. sielc.com |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Iodo 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 2-Chloro-4-iodo-1-nitrobenzene is rendered electron-deficient by the potent electron-withdrawing nitro group, making it susceptible to attack by nucleophiles. smolecule.comcymitquimica.com This activation is crucial for the facility of SNAr reactions, which are otherwise difficult for simple aryl halides. libretexts.org

In SNAr reactions, the nature of the halogen atom can significantly influence reactivity. For this compound, the iodine atom is more readily displaced than the chlorine atom. This is attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond.

However, in the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The higher reactivity of iodo-substituted aromatics in some SNAr reactions can be linked to iodine's greater polarizability, which can stabilize the transition state. Conversely, for some halonitrobenzenes, the order of reactivity is F > Cl > Br > I, suggesting that the electronegativity of the halogen, which enhances the electrophilicity of the carbon atom being attacked, can also be a dominant factor. masterorganicchemistry.com The specific reaction conditions and the nature of the nucleophile ultimately determine the relative leaving group ability of the halogens.

Comparative Reactivity of Halogens in SNAr Reactions

| Halogen | Bond Strength (C-X) | Electronegativity | Polarizability | General SNAr Reactivity Trend |

|---|---|---|---|---|

| Iodine (I) | Weaker | Lower | Higher | Often a better leaving group due to weaker C-I bond and higher polarizability. |

| Chlorine (Cl) | Stronger | Higher | Lower | Generally less reactive than iodine in this substrate. |

The nitro (NO₂) group is a powerful electron-withdrawing group, a characteristic that is central to the reactivity of this compound in SNAr reactions. smolecule.comcymitquimica.com It deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic attack. libretexts.org This activation is most effective when the nitro group is positioned ortho or para to the halogen leaving group. libretexts.orgechemi.comlibretexts.org

In this compound, the nitro group is ortho to the chlorine atom and para to the iodine atom. This positioning allows the nitro group to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgstackexchange.com This stabilization lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution. masterorganicchemistry.com The presence of the nitro group can increase the reaction rate by factors of many orders of magnitude compared to an unsubstituted halobenzene. libretexts.org

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. libretexts.orglibretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen. This is generally the rate-determining step. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the benzene ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide ion (either chloride or iodide). masterorganicchemistry.com

The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. The electron-withdrawing nitro group, by delocalizing the negative charge, plays a crucial role in stabilizing this intermediate. libretexts.orglibretexts.org

The regioselectivity of nucleophilic attack is governed by stereoelectronic factors. In this compound, the nitro group directs the nucleophilic attack to the ortho and para positions. smolecule.com This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the attack occurs at these positions, which is not possible with meta attack. stackexchange.com

The substitution of the iodine atom at the C-4 position is generally favored over the chlorine atom at the C-2 position. This preference can be attributed to a combination of factors, including the weaker C-I bond and potentially less steric hindrance for the incoming nucleophile at the para position compared to the more crowded ortho position.

Detailed Mechanistic Pathways of Nucleophilic Attack and Halogen Displacement

Reduction of the Nitro Moiety

The nitro group of this compound can be selectively reduced to an amino group (-NH₂), providing a pathway to synthesize substituted anilines. smolecule.com

Catalytic hydrogenation is a common and efficient method for the reduction of nitroaromatics to their corresponding anilines. sioc-journal.cn This process typically involves the use of a metal catalyst and a source of hydrogen.

The reaction proceeds through a series of intermediates. The nitro group is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH), which is finally reduced to the amine. rsc.orgresearchgate.net

A variety of catalysts can be employed for this transformation, including those based on platinum, palladium, nickel, and iron. orientjchem.orgrasayanjournal.co.in The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yield and selectivity, particularly to avoid the undesired hydrogenolysis (dehalogenation) of the C-Cl or C-I bonds. For instance, ruthenium-based catalysts have been shown to be effective in the hydrogenation of 4-iodo-nitrobenzene to 4-iodoaniline, suppressing the over-reduction that would lead to aniline (B41778).

Catalytic Hydrogenation of Nitroarenes

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Platinum Group Metals | Pt/C, Pd/C, Ru-based catalysts researchgate.netorientjchem.org | Highly active, can sometimes lead to dehalogenation if not controlled. |

| Nickel-based Catalysts | Raney Nickel rasayanjournal.co.in | Cost-effective and widely used. rasayanjournal.co.in |

| Iron-based Catalysts | Fe nanoparticles rasayanjournal.co.in | Promising for selective hydrogenation, offering a less expensive alternative to noble metals. rasayanjournal.co.in |

Chemo-selective Reduction with Metal-Acid Systems

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial intermediates for pharmaceuticals, dyes, and polymers. sigmaaldrich.comthermofisher.com In the case of this compound, achieving chemo-selective reduction of the nitro group while preserving the carbon-halogen bonds is essential for its use as a building block. Metal-acid systems are commonly employed for this purpose.

Systems such as iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are effective for the selective reduction of nitroarenes. This method is often preferred in industrial applications due to its cost-effectiveness and efficiency. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. For halogenated nitroarenes, the reaction conditions can be tuned to minimize hydrodehalogenation, which is a potential side reaction. The general trend for reduction rates in halogen-substituted nitrobenzenes is that compounds with more electronegative substituents react more slowly. For instance, 4-iodonitrobenzene is reduced significantly faster than 4-chloronitrobenzene, a factor attributed to the electronic nature of the halogen. thermofisher.com

| Reducing System | Substrate | Product | Conditions | Yield | Ref |

| Fe / HCl | Halogenated Nitroarenes | Halogenated Anilines | Acidic Media | Good | |

| FeS₂ Nanocatalyst / N₂H₄·H₂O | 4-Chloronitrobenzene | 4-Chloroaniline | Ethanol, 80°C | >99% | rsc.org |

| Pd/C / N₂H₄·H₂O | Halogenated Nitroarenes | Halogenated Anilines | Microwave | Good | dntb.gov.ua |

This table presents typical conditions for the chemo-selective reduction of nitroarenes. The specific application to this compound would yield 2-chloro-4-iodoaniline (B137281).

Subsequent Transformations of the Amino Group

The product of the chemo-selective reduction, 2-chloro-4-iodoaniline, possesses a nucleophilic amino group that can undergo a wide array of subsequent chemical transformations. This versatility allows for further functionalization of the aromatic ring. rsc.org

Common reactions involving the newly formed amino group include:

N-Acylation/N-Sulfonylation: The aniline can be readily acylated or sulfonylated to form amides or sulfonamides. For instance, protection of the amino group in 2-chloro-4-iodoaniline can be achieved by reacting it with pyridylsulfonyl chloride. researchgate.net

Diazotization: The amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -F, -Br) in Sandmeyer-type reactions.

Further Cross-Coupling: The amino group itself can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines. mdpi.com This expands the range of accessible complex molecules.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of two different halogen atoms with distinct reactivities. bohrium.com

Palladium-Catalyzed Carbon-Halogen Bond Functionalization (e.g., C-I bond)

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst.

In this compound, the C-I bond is significantly more reactive than the C-Cl bond. This differential reactivity allows for selective functionalization at the C-4 position. Palladium-catalyzed reactions such as the Sonogashira, Heck, and Kumada couplings can be performed selectively on the C-I bond while leaving the C-Cl bond intact for subsequent transformations. researchgate.netchemrxiv.org For example, the Sonogashira coupling of aryl iodides with terminal alkynes proceeds smoothly under mild, copper-free, and ligand-free conditions using a Pd(OAc)₂ catalyst. researchgate.net

Suzuki-Miyaura and Other Coupling Variants for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions. rsc.org this compound is a suitable precursor for synthesizing biaryl compounds via this method. bohrium.com

Capitalizing on the higher reactivity of the C-I bond, Suzuki-Miyaura coupling can be directed to the 4-position of the ring. Common catalysts for this transformation include palladium complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂]. nih.govnih.gov The reaction is typically carried out in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and in a solvent mixture such as DME/water or ethanol/water. rsc.orgnih.gov Interestingly, while aryl iodides are generally more reactive, studies have shown that at lower temperatures (~50 °C), their coupling efficiency with Pd/PPh₃ systems can be surprisingly poor compared to aryl bromides. After the initial coupling at the iodine position, a second, more forcing Suzuki-Miyaura reaction can be performed at the less reactive chlorine position to generate terphenyl systems.

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product | Ref |

| Suzuki-Miyaura | 1-Chloro-2-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | MeOH/H₂O, Microwave | 2-Nitrobiphenyl | nih.gov |

| Suzuki-Miyaura | 2-Iodo-4-nitro-fluorobenzene | Arylboronic Acid | Pd(PPh₃)₄ | Dioxane, Reflux | 2'-Aryl-2-fluoro-5-nitro-1,1'-biphenyl | rsc.org |

| Sonogashira | 1-Iodo-4-nitrobenzene (B147127) | Phenylacetylene | Pd(OAc)₂ / Dabco | Air, 80-120°C | 1-(Phenylethynyl)-4-nitrobenzene | researchgate.net |

This table provides examples of cross-coupling reactions with related halonitrobenzene substrates, illustrating typical conditions and outcomes.

Investigating Radical Reaction Pathways

Beyond two-electron ionic pathways, the reactivity of this compound can also involve radical intermediates. The formation of such species often occurs via single electron transfer (SET). The electron-withdrawing nitro group makes the molecule susceptible to reduction by one electron to form a radical anion. nih.gov

Theoretical studies on halonitrobenzene radical anions have shown that their fragmentation pathways are dependent on the halogen substituent. researchgate.net For iodo-substituted nitrobenzene (B124822) radical anions, intramolecular thermal electron transfer from the π* orbital to the σ* C-I orbital is favored. This process leads to the fragmentation of the radical anion, resulting in the cleavage of the carbon-iodine bond to form an aryl radical and an iodide anion (I⁻). researchgate.net This pathway is less energetically demanding for iodo- and o-bromo derivatives compared to their chloro- and bromo- counterparts. researchgate.net

Experimentally, the formation of nitroarene radical anions can be initiated by various reagents, including anionic organic bases like potassium tert-butoxide (KOtBu) or through electrochemical reduction. mdpi.comnih.govresearchgate.net The reaction of nitrobenzene with such bases can lead to a stable nitrobenzenide radical ion-pair, demonstrating a facile pathway to radical formation that could be applicable to substituted derivatives like this compound. nih.gov

Computational and Experimental Kinetic Studies on Reaction Rates

Understanding the factors that govern reaction rates and selectivity is crucial for optimizing synthetic protocols. Both computational and experimental kinetic studies have provided deep insights into the reactivity of this compound and related compounds.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, molecular structures, and electronic properties. rsc.org DFT calculations can be used to map electron density, predict the most reactive sites on a molecule, and determine the relative stabilities of intermediates and transition states. chemrxiv.org For example, semiempirical AM1 calculations have been used to study the fragmentation rates of halonitrobenzene radical anions by determining the energy barrier for the interconversion between σ and π radical isomers. researchgate.net Such studies confirm that the fragmentation of the C-I bond is kinetically favored. researchgate.net

Experimental kinetic studies provide quantitative data on reaction performance. For Suzuki-Miyaura couplings, parameters like turnover number (TON) and turnover frequency (TOF) are used to measure catalyst activity and longevity. researchgate.net Recent mechanistic studies on the Suzuki-Miyaura reaction have revealed that the rate-determining step and the dominant reaction pathway can be highly dependent on the reaction conditions, including the choice of solvent, base, and the presence of additives like phase-transfer catalysts, which can lead to significant rate enhancements. nih.gov For example, studies on the coupling of 1-iodo-4-nitrobenzene have reported mean TOF values as high as 42,000 h⁻¹ under specific conditions. researchgate.net

| Study Type | Method/System | Subject | Finding | Ref |

| Computational | Semiempirical AM1 | Halonitrobenzene Radical Anions | Fragmentation of the C-I bond is favored due to a lower energy barrier for intramolecular electron transfer. | researchgate.net |

| Computational | DFT | Suzuki-Miyaura Reaction | The first irreversible step for aryl iodides is the binding of the iodoarene to the Pd(PPh₃) catalyst. | |

| Experimental | Kinetic Profiling | Suzuki-Miyaura of 1-Iodo-4-nitrobenzene | A mean TOF of ~42,000 h⁻¹ was achieved with a Pd(OAc)₂/guanidine catalyst system in water. | researchgate.net |

| Experimental | Mechanistic Study | Biphasic Suzuki-Miyaura | Phase-transfer catalysts cause a 12-fold rate enhancement by shifting the transmetalation pathway. | nih.gov |

Advanced Applications in Organic Synthesis Enabled by 2 Chloro 4 Iodo 1 Nitrobenzene

Precursor Role in Pharmaceutical and Agrochemical Intermediates

2-Chloro-4-iodo-1-nitrobenzene is a key starting material for the synthesis of various pharmaceutical and agrochemical intermediates. The presence of three distinct functional groups—chloro, iodo, and nitro—provides multiple reaction sites that can be selectively manipulated. This versatility allows for the construction of complex molecular architectures.

The nitro group can be reduced to an amine, which can then undergo a variety of reactions, including diazotization followed by substitution, to introduce a wide range of functionalities. The chloro and iodo groups are excellent leaving groups for nucleophilic aromatic substitution and are particularly useful in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. For instance, this compound is an intermediate for Vismodegib, a pharmaceutical that targets the hedgehog (Hh) pathway. lookchem.com

The differential reactivity of the iodo and chloro substituents allows for sequential and site-selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-chlorine bond in many catalytic systems, enabling the iodine to be replaced first, followed by a subsequent reaction at the chlorine position. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Synthesis of Complex Aromatic Heterocycles

The strategic placement of reactive sites on this compound makes it a valuable precursor for the synthesis of complex aromatic heterocycles. These cyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in medicinal chemistry and materials science.

One common approach involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions. For example, the resulting aniline (B41778) derivative can react with various electrophiles to form a range of heterocyclic systems. The presence of the halogen atoms provides further opportunities for cyclization through intramolecular coupling reactions or by serving as handles for the introduction of other functional groups that can then participate in ring formation.

Research has demonstrated the use of related nitroaromatic compounds in the synthesis of benzothiazines and other heterocyclic structures. nih.govresearchgate.net The ability to selectively functionalize the different positions of the benzene (B151609) ring of this compound is crucial for constructing the precise substitution patterns required for the desired biological or material properties of the target heterocycles.

Generation of Hypervalent Iodine Reagents for Oxidative Transformations

Hypervalent iodine reagents are widely used in organic synthesis as mild and selective oxidizing agents, offering an environmentally benign alternative to heavy metal-based oxidants. rsc.org 1-Iodo-4-nitrobenzene (B147127), a related compound, is a known precursor for the generation of stable hypervalent iodine species. These reagents are crucial for a variety of oxidative transformations, including C-H functionalization and the synthesis of heterocycles.

The electron-withdrawing nitro group in these precursors enhances the electrophilicity of the iodine atom, facilitating its oxidation to the hypervalent state. While direct studies on the generation of hypervalent iodine reagents from this compound are not extensively detailed in the provided search results, the principles established with similar iodo-nitroaromatic compounds suggest its potential in this area. The resulting hypervalent iodine(III) or iodine(V) species could be employed in a range of oxidative coupling and cyclization reactions.

For instance, a common method for generating hypervalent iodine reagents involves oxidation with agents like Oxone®. rsc.org The resulting species can then be used to mediate a variety of synthetic transformations. The presence of the chloro and nitro groups on the benzene ring could modulate the reactivity and selectivity of the resulting hypervalent iodine reagent, potentially leading to novel applications in organic synthesis.

Targeted Synthesis of Specialized Aromatic Derivatives

The unique substitution pattern of this compound lends itself to the targeted synthesis of specialized aromatic derivatives with specific functionalities and applications.

Design and Synthesis of Sulfonamides and Benzothiazines

Research has shown that 4-chloro-1-iodo-2-nitrobenzene, an isomer of the title compound, serves as an intermediate in the synthesis of sulfonamides and benzothiazines. nih.govresearchgate.net Sulfonamides are a well-known class of compounds with a broad range of pharmaceutical applications, including antibacterial and anti-inflammatory agents. ekb.eg Benzothiazines are heterocyclic compounds that also exhibit diverse biological activities.

The synthesis of these derivatives often involves the initial transformation of the nitro group. For sulfonamides, this could involve reduction to an amine followed by reaction with a sulfonyl chloride. ekb.eg For benzothiazines, the synthesis can be more complex, potentially involving intramolecular cyclization of a precursor derived from the starting nitroaromatic compound. arkat-usa.org The presence of the chloro and iodo groups offers handles for further modification of the final products, allowing for the fine-tuning of their properties.

| Precursor Compound | Target Compound Class | Key Synthetic Transformation | Reference |

| 4-Chloro-1-iodo-2-nitrobenzene | Sulfonamides | Reduction of nitro group, sulfonylation | nih.govresearchgate.net |

| 4-Chloro-1-iodo-2-nitrobenzene | Benzothiazines | Multistep synthesis involving cyclization | nih.govresearchgate.net |

Preparation of Chiral Polychlorinated Biphenyl (PCB) Analogs

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and the synthesis of their analogs is important for toxicological studies and for use as analytical standards. The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of PCBs, and iodo-substituted benzenes are excellent coupling partners in these reactions.

This compound can serve as a precursor for the synthesis of chiral PCB derivatives. researchgate.net The synthesis typically involves a Suzuki coupling reaction between a chlorinated aryl boronic acid and the iodo-substituted benzene ring of a derivative of this compound. researchgate.net The nitro group can be either retained or transformed prior to the coupling reaction, depending on the desired final product. The ability to introduce chirality is crucial for studying the stereoselective toxicity and metabolism of PCBs.

Contributions to Dye and Pigment Manufacturing Processes

Nitroaromatic compounds are fundamental intermediates in the synthesis of a wide variety of dyes and pigments. epa.gov The nitro group often serves as a precursor to an amino group, which is a key component of many chromophores (the part of a molecule responsible for its color). The presence of other substituents, such as halogens, can influence the color and properties of the final dye.

| Precursor Compound | Application | Key Functional Group | Reference |

| Nitroaromatics | Dyes and Pigments | Nitro group (precursor to amino) | epa.gov |

| 1-Chloro-4-nitrobenzene (B41953) | Azo and Sulfur Dyes | Nitro group, Chloro group | researchgate.net |

| 2-Chloro-4-nitroaniline (B86195) | Dyes | Amino group, Chloro group | chemicalbook.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 4 Iodo 1 Nitrobenzene

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides a definitive insight into the three-dimensional arrangement of atoms and molecules within a crystal lattice. For 2-Chloro-4-iodo-1-nitrobenzene, this technique reveals critical details about its solid-state conformation and the non-covalent interactions that govern its crystal packing.

Determination of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a network of weak intermolecular interactions. While classical hydrogen bonds are absent, the packing is stabilized by other close contacts. researchgate.net In a related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, weak C—H···Cl interactions and I···O close contacts with a distance of 3.387 (4) Å are observed. researchgate.net These interactions contribute to the formation of sheets within the crystal lattice. researchgate.net Additionally, the closest contacts between adjacent planes in this related molecule occur between inversion-related nitro oxygen atoms, with a distance of 3.025 (8) Å. researchgate.net In the case of this compound, however, there is no evidence of any kind of π-interaction. researchgate.netnih.gov

Precise Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reveals that the iodo and chloro substituents are coplanar with the benzene (B151609) ring. researchgate.netnih.gov A significant feature is the orientation of the nitro group relative to the plane of the benzene ring. In the solid state, the nitro group is twisted out of the plane of the aromatic ring. researchgate.netnih.gov The dihedral angles between the benzene ring and the two disordered components of the nitro group are 29.0 (2)° and 51.0 (3)°. researchgate.netnih.gov This non-planar conformation is a key aspect of its molecular structure.

Table 1: Crystal and Geometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₃ClINO₂ |

| Molecular Weight | 283.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1583 (2) |

| b (Å) | 14.5213 (7) |

| c (Å) | 13.7990 (6) |

| β (°) | 93.361 (2) |

| Volume (ų) | 831.81 (7) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| Dihedral Angle (Ring-NO₂) | 29.0 (2)°, 51.0 (3)° |

Data sourced from references researchgate.netnih.gov.

Elucidation of Nitro Group Disorder and its Crystallographic Implications

A notable crystallographic feature of this compound is the disorder of the nitro group. The nitro group is found to occupy two distinct positions with a nearly equal occupancy ratio of 0.506 (6) to 0.494 (6). researchgate.netnih.gov This disorder is a mechanism to avoid short O···O intermolecular contacts within the crystal structure. researchgate.netnih.gov The dihedral angle between the two disordered nitro groups is 79.76 (37)°. researchgate.netnih.gov This phenomenon highlights the molecule's conformational flexibility and its adaptation to achieve a more stable crystal packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the connectivity and chemical environment of atoms.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons on the aromatic ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. emerypharma.comcolumbia.edu

The combined application of these 1D and 2D NMR techniques provides a comprehensive and definitive structural confirmation of this compound in solution.

Mass Spectrometry (MS) for Molecular Structure Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and deducing structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its exact mass to several decimal places. ccea.org.uk The molecular formula of this compound is C₆H₃ClINO₂. thermofisher.com The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, and ¹²⁷I).

The presence of chlorine results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, leading to a ratio of about 3:1. chemguide.co.uk Consequently, the mass spectrum of a monochlorinated compound will exhibit a molecular ion peak (M⁺) and an M+2 peak, separated by two mass units, with a relative intensity ratio of approximately 3:1. chemguide.co.uk This distinctive isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Table 1: Theoretical Isotopic Masses for this compound (C₆H₃ClINO₂) *

| Isotope Combination | Theoretical Exact Mass (Da) |

|---|---|

| ¹²C₆¹H₃³⁵Cl¹²⁷I¹⁴N¹⁶O₂ | 282.8843 |

| ¹²C₆¹H₃³⁷Cl¹²⁷I¹⁴N¹⁶O₂ | 284.8813 |

Calculated based on the most abundant isotopes.

The experimentally determined exact mass from HRMS would be compared to these theoretical values to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Features

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. pg.edu.pl For this compound, the fragmentation is expected to follow patterns characteristic of nitroaromatic and halogenated benzene compounds.

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the isotopic distribution of chlorine, this will appear as two peaks at approximately m/z 283 and 285. chemguide.co.uk

Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). youtube.com The fragmentation of this compound would likely involve the following steps:

Loss of NO₂: A prominent fragmentation pathway for nitrobenzenes is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion [M - 46]⁺.

Loss of NO: Another common fragmentation involves rearrangement and loss of a nitric oxide radical (•NO), with a mass of 30 Da, giving a fragment at [M - 30]⁺.

Loss of Halogens: The C-I bond is weaker than the C-Cl bond and is therefore more likely to cleave first. Loss of an iodine radical (•I) would produce a fragment at [M - 127]⁺. Subsequent loss of a chlorine radical (•Cl) from this fragment could also occur.

Loss of CO: Aromatic nitro compounds can undergo rearrangement to form a phenoxy cation, which can then lose carbon monoxide (CO), resulting in a fragment at [M - NO - CO]⁺. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Ion Structure/Fragment Lost |

|---|---|

| 283/285 | [C₆H₃ClINO₂]⁺ (Molecular Ion) |

| 253/255 | [M - NO]⁺ |

| 237/239 | [M - NO₂]⁺ |

| 156 | [M - I]⁺ |

| 126 | [M - I - NO]⁺ |

The analysis of these characteristic fragments allows for the confirmation of the presence and relative positions of the chloro, iodo, and nitro substituents on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of the nitro group, the carbon-halogen bonds, and the substituted benzene ring. Based on studies of similar molecules like 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, the expected vibrational modes can be predicted.

Key Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For aromatic nitro compounds, these typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Carbon-Halogen Vibrations: The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically between 500 and 600 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region.

C-N Stretching Vibration: The stretching vibration of the C-N bond is typically found in the 1200-1400 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-N Stretch | 1200 - 1400 |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and lending further support to the structural elucidation of this compound.

Analytical Methodologies for Purity Assessment and Process Monitoring of 2 Chloro 4 Iodo 1 Nitrobenzene

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of 2-Chloro-4-iodo-1-nitrobenzene. researchgate.net Its versatility and precision allow for the accurate determination of the compound's concentration and the separation of various related substances.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound. sielc.com A typical RP-HPLC method involves a C18 column, which is a non-polar stationary phase. The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape and resolution. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids such as formic acid are used instead of phosphoric acid. sielc.com

Method development and optimization are crucial for achieving accurate and reliable results. Key parameters that are optimized include:

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is adjusted to achieve optimal retention and separation of the analyte from its impurities. nih.gov

pH of the Mobile Phase: The pH can influence the ionization state of the analyte and impurities, thereby affecting their retention behavior. nih.gov

Column Temperature: Maintaining a consistent column temperature helps ensure reproducible retention times. nih.gov

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation.

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of this compound to ensure high sensitivity. nih.gov

A study detailing the analysis of related chloronitrobenzene compounds utilized an octadecylsilane (B103800) (ODS) column with a mobile phase of methanol (B129727) and water, demonstrating the utility of RP-HPLC for this class of compounds. nih.gov

Table 1: Example RP-HPLC Method Parameters for 2-Chloro-1-iodo-4-nitrobenzene Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

This table is based on a method for the analysis of 2-Chloro-1-iodo-4-nitrobenzene. sielc.com

While this compound itself is not chiral, its derivatives in subsequent synthetic steps may be. In such cases, chiral HPLC is an indispensable technique for determining the enantiomeric purity of these chiral derivatives. google.comchromatographyonline.com This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. sigmaaldrich.com The quantification of enantiomers is vital in pharmaceutical applications where often only one enantiomer possesses the desired therapeutic activity. chromatographyonline.com

Reverse-Phase HPLC Method Development and Optimization

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. ijsrtjournal.comresearchgate.net UPLC systems utilize columns packed with sub-2 µm particles, which allows for higher flow rates without sacrificing separation efficiency. ijsrtjournal.comscribd.com This results in shorter run times, reduced solvent consumption, and increased sample throughput. ijsrtjournal.comscribd.com

The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns. ijsrtjournal.com UPLC is particularly advantageous for high-throughput screening and process monitoring where rapid feedback is essential. ijsrtjournal.com A method for analyzing 2-Chloro-1-iodo-4-nitrobenzene can be adapted for UPLC by using columns with smaller particle sizes (e.g., 3 µm) for faster applications. sielc.com

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic impurities that may be present in this compound. bibliotekanauki.plpeerj.com These impurities can include residual solvents from the synthesis and purification processes. bibliotekanauki.plresearchgate.net In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase. epa.gov

For the analysis of volatile impurities, headspace GC is often employed. researchgate.net This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample (the headspace), which is then injected into the GC. researchgate.net This approach minimizes the introduction of non-volatile matrix components into the GC system, thereby protecting the column and improving the robustness of the method. researchgate.net

Common detectors used in GC for impurity profiling include the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound and its related impurities. epa.gov

Table 2: Potential Volatile Impurities in the Synthesis of Halogenated Nitroaromatics

| Impurity Type | Examples | Analytical Technique |

|---|---|---|

| Residual Solvents | Methanol, Acetonitrile, Dichloromethane (B109758), Ethyl Acetate (B1210297), Toluene | GC-HS peerj.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound. chemijournal.comsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation power of HPLC or UPLC with the mass-analyzing capability of a mass spectrometer. rssl.comnih.gov This combination is particularly valuable for the identification and quantification of unknown impurities, even at trace levels. saspublishers.comrssl.comresearchgate.net

In an LC-MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. rssl.com Tandem mass spectrometry (MS/MS) can be used to fragment the ions, yielding structural information that aids in the definitive identification of impurities. rssl.comeeer.org

A rapid and sensitive LC-MS/MS method was developed for the quantification of potential genotoxic impurities, including 1-chloro-2-iodo-4-nitrobenzene, in a pharmaceutical ingredient. researchgate.netresearchgate.net This method utilized a C18 column and a gradient mobile phase of formic acid in water and acetonitrile, with detection by electrospray ionization in multiple reaction monitoring mode. researchgate.netresearchgate.net The method demonstrated high linearity and recovery, proving its suitability for trace analysis. researchgate.net

Table 3: LC-MS/MS Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | CSH C18, 15.0 cm x 3.0 mm, 1.7 micron |

| Column Temperature | 45°C |

| Mobile Phase A | 0.05% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI) |

This table is based on a method developed for the analysis of potential genotoxic impurities, including 1-chloro-2-iodo-4-nitrobenzene. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential impurities. The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and affinity for the chromatographic column's stationary phase. mdpi.compg.edu.pl As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound. pg.edu.pl

In the context of this compound, GC-MS is instrumental for characterizing volatile components that may be present as impurities from the synthesis process. Potential impurities could include residual starting materials, such as 1-chloro-4-nitrobenzene (B41953), or byproducts from incomplete or side reactions. The mass spectrometer detector is particularly advantageous as it provides structural information that aids in the unambiguous identification of these related substances. The presence of chlorine and iodine atoms in the target molecule results in a distinctive isotopic pattern in the mass spectrum, which facilitates its identification. pg.edu.pl

The selection of GC parameters is critical for achieving effective separation. A typical setup for nitroaromatic compounds might involve a capillary column like a DB-5 or DB-1701. epa.gov The electron impact (EI) ionization source is commonly used in GC-MS for its ability to produce reproducible and extensive fragmentation patterns, which are valuable for library matching and structural elucidation. pg.edu.pl

| Parameter | Specification | Purpose |

|---|---|---|

| GC Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | Separates compounds with a wide range of boiling points. |

| Ion Source | Electron Impact (EI) at 70 eV | Fragments molecules into characteristic ions for identification. pg.edu.pl |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Scan Range | 50-400 m/z | Detects the molecular ion and key fragments of the target compound and likely impurities. |

Development of Standard Analytical Protocols for Quality Control